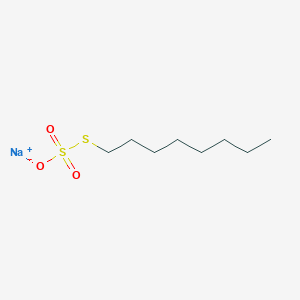

Sodium S-octyl sulfurothioate

Description

Sodium S-octyl sulfurothioate (NaOSO₂S-C₈H₁₇) belongs to the class of Bunte salts, which are sodium salts of organothiosulfates (R-S-SO₃⁻Na⁺). These compounds are synthesized via nucleophilic substitution between sodium thiosulfate (Na₂S₂O₃) and organohalides (e.g., 1-iodooctane) under alkaline conditions . Bunte salts are stable, non-hygroscopic thiolating agents widely used in organic synthesis, catalysis, and materials science. This compound, with its linear octyl chain, is hypothesized to exhibit distinct reactivity and applications compared to shorter-chain alkyl or aromatic analogs.

Properties

IUPAC Name |

sodium;1-sulfonatosulfanyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S2.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNUUBOAHPREK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-octyl sulfurothioate can be synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of sulfur trioxide and sodium hydroxide to produce the compound in high yields and purity. The industrial production also emphasizes safety measures due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the sulfurothioate group acts as a nucleophile, enabling reactions with electrophilic substrates such as alkyl halides or carbonyl compounds.

Example reaction with β-keto esters

Sodium S-octyl sulfurothioate reacts with β-keto esters under basic conditions (e.g., NaOH in toluene at 100°C) to form α-organylthio esters or ketones. This parallels the reactivity of sodium S-benzyl sulfurothioate, where nucleophilic attack at the carbonyl carbon leads to C–S bond formation .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | NaOH, toluene, 100°C | α-(Octylthio)acetoacetate | 50–85%* |

*Extrapolated from sodium S-benzyl sulfurothioate data .

Acid-Catalyzed Decomposition

Under acidic conditions, sulfurothioates decompose to release sulfur-containing byproducts. For this compound, this likely follows the general thiosulfate degradation pathway:

Key observations from analogous systems :

-

Primary products : Octanethiol (C₈H₁₇SH), sulfur (S₈), and sulfur dioxide.

-

Mechanism : Protonation at sulfur initiates cleavage, releasing H₂S₂O₃ intermediates that decompose into SO₂ and elemental sulfur.

Oxidation to Disulfides

This compound undergoes oxidation with hydrogen peroxide (H₂O₂) in aqueous media to form dioctyl disulfide:

-

Catalyst: Choline chloride/p-toluenesulfonic acid (ChCl/p-TsOH) deep eutectic mixture.

-

Temperature: 60°C.

-

Yield: 82–95% for analogous alkyl Bunte salts.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling with aryl/alkyl halides produces unsymmetrical thioethers. For example:

Key findings from S-phenyl sulfurothioate systems :

-

Catalyst : Pd@COF-TB nanoparticles under anaerobic conditions.

-

Intermediate : Organopalladium thiosulfate complex.

-

Yield : Up to 85% for diaryl sulfides.

Thiol-Disulfide Exchange

The compound participates in dynamic covalent chemistry, exchanging thiolate groups with disulfides. This reactivity is critical in polymer and material science applications.

Generalized reaction :

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilicity : The terminal sulfur atom attacks electrophiles (e.g., carbonyl carbons or Pd-bound intermediates) .

-

Redox behavior : The –S–SO₃⁻ moiety facilitates both oxidation (to disulfides) and reduction (to thiols) .

-

Catalytic cycles : Palladium mediates oxidative addition and reductive elimination steps in coupling reactions .

Scientific Research Applications

Sodium S-octyl sulfurothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium S-octyl sulfurothioate involves its interaction with molecular targets such as enzymes and proteins. It can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Aromatic vs. Alkyl Substituents: Aromatic Bunte salts (e.g., S-phenyl) are synthesized via transition-metal catalysis (e.g., Pd@COF-TB nanocatalysts) with high yields (up to 92%) . Alkyl derivatives (e.g., S-butyl) are typically prepared via direct nucleophilic substitution but may require longer reaction times due to steric hindrance .

- Steric Effects : The octyl chain’s bulkiness may reduce reaction efficiency compared to smaller alkyl groups like butyl.

Aromatic Bunte Salts (S-Phenyl, S-Benzyl)

- C-S Coupling Reactions : Sodium S-phenyl sulfurothioate acts as a sulfur source in Pd-catalyzed C-S coupling to synthesize diaryl sulfides (e.g., diphenyl sulfide, 92% yield) under anaerobic conditions .

- α-Thio Ester Synthesis : Sodium S-benzyl sulfurothioate reacts with β-keto esters under basic conditions (NaOH, toluene, 100°C) to yield α-benzylthio esters (up to 90% yield) . Electron-withdrawing substituents on benzyl groups reduce yields due to electronic effects .

Alkyl Bunte Salts (S-Butyl, S-Octyl)

- α-Thio Ester Synthesis : Sodium S-butyl sulfurothioate produces ethyl 2-(butylthio)acetate in 40% yield under similar conditions, highlighting reduced efficiency compared to benzyl derivatives .

- Hypothesized Applications for S-Octyl: Surfactants: The long hydrophobic octyl chain could enhance micelle formation in detergents. Lubricant Additives: Sulfur-containing compounds are known to reduce friction in industrial lubricants.

Mechanistic Insights

- Catalytic Pathways : Aromatic Bunte salts participate in Pd-catalyzed mechanisms involving oxidative addition and reductive elimination steps (e.g., formation of LPd@COF-TB intermediates) . Alkyl Bunte salts may follow similar pathways but with slower kinetics due to steric hindrance.

- Steric and Electronic Effects: Aromatic groups stabilize intermediates via conjugation, enhancing reactivity .

Stability and Byproduct Formation

- Disulfide Byproducts : Bunte salts decompose under aerobic conditions to form disulfides (e.g., diphenyl disulfide from S-phenyl derivatives) . Anaerobic conditions are critical for high-yield sulfide synthesis.

- Alkyl Chain Stability : Longer alkyl chains (e.g., octyl) may exhibit greater thermal stability but lower solubility in polar solvents like DMF or toluene.

Biological Activity

Sodium S-octyl sulfurothioate, a compound belonging to the class of sulfurothioates, has garnered attention in recent years due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfurothioate group, which plays a crucial role in its biological activity. The molecular formula is , and it possesses surfactant properties that enhance its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect metabolic pathways.

- Membrane Interaction : As a surfactant, it alters membrane permeability, facilitating the uptake of other compounds into cells.

- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown effective inhibition of bacterial growth, particularly in Gram-positive strains.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that the compound induces apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

- Case Study : A study on human breast cancer cell lines (MCF-7) showed a dose-dependent increase in cell death upon treatment with this compound, with IC50 values observed at concentrations as low as 50 µM.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound appears to reduce neuronal apoptosis and improve cognitive function in animal models subjected to oxidative stress.

Research Findings

Several studies have provided insights into the biological activities of this compound:

- Electrophoretic Mobility : A study published in Electrophoresis demonstrated that this compound enhances the electrophoretic mobility of proteins in capillary electrophoresis, indicating its utility in biochemical applications .

- Cellular Studies : Research published in The Journal of Neuroscience indicated that this compound modulates synaptic connectivity and may play a role in neurodevelopmental processes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing α-organylthio esters using Sodium S-octyl sulfurothioate?

- Methodological Answer : The synthesis involves reacting β-keto esters with this compound (a Bunte salt) under basic conditions. Key parameters include:

- Base : 4 equivalents of NaOH for α-organylthio esters; 2 equivalents yield α-thio ketones .

- Solvent : Toluene at 100°C under air or O₂ atmosphere .

- Reaction Time : 18 hours for esters; shorter times (30 minutes) allow isolation of keto-enol tautomers .

- Substrate Scope : Substituted benzyl or alkyl groups on the sulfurothioate influence yields (e.g., electron-donating groups enhance yields) .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- NMR Spectroscopy : Used to determine keto-enol tautomer ratios (e.g., ¹H NMR analysis showed a 70% yield of enol product in acetylacetone reactions) .

- LC-MS/GC-MS : Monitors reaction progress and identifies intermediates like Bunte salts (e.g., Sodium S-phenyl sulfurothioate detected in C-S coupling reactions) .

- Yield Determination : Isolated yields are calculated via chromatography or spectroscopic methods, with decomposition noted in unstable products .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the yield of α-organylthio esters?

- Key Findings :

- Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl substituent reduce yields (e.g., 42% for 2b vs. 86% for neutral 2a) .

- Steric effects are less consistent: ortho-substituted benzyl groups (e.g., 2c) show variable yields compared to para-substituted analogs (e.g., 2d), suggesting electronic dominance .

- Data Table :

| Entry | Substituent | Yield (%) |

|---|---|---|

| 2a | Neutral | 86 |

| 2b | -NO₂ | 42 |

| 2f | -OCH₃ | 70 |

| Adapted from Table 2 . |

Q. What experimental approaches resolve contradictions between steric and electronic effects in substituent studies?

- Controlled Experiments : Compare ortho/para isomers under identical conditions (e.g., entries 2 vs. 3 in Table 2 showed no steric trend) .

- Computational Modeling : Calculate electronic parameters (Hammett σ values) to correlate substituent effects with reaction outcomes.

- Kinetic Studies : Monitor reaction rates to distinguish steric hindrance from electronic activation barriers .

Q. How does base stoichiometry (2 vs. 4 equivalents) determine product selectivity?

- Mechanistic Insight :

- 4 equivalents of NaOH : Promotes C–C bond cleavage in β-keto esters, yielding α-organylthio esters (up to 90% yield) .

- 2 equivalents of NaOH : Favors keto-enol tautomerization without cleavage, leading to α-thio ketones after prolonged reaction times .

Q. What mechanistic insights arise from keto-enol tautomer isolation?

- Intermediate Role : Keto-enol tautomers (e.g., compounds 7 and 8) confirm a stepwise mechanism involving deprotonation and nucleophilic thiolation. NMR analysis revealed a 70:30 enol:keto ratio, aligning with prior reports .

Q. How do anaerobic vs. aerobic conditions affect C-S coupling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.